![molecular formula C15H18O3 B14757365 (3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)
(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[93003,5]tetradeca-1(11),8,13-trien-2-one” is a complex organic molecule characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of cyclization reactions.
Introduction of Functional Groups:
Final Modifications: The final steps may involve methylation reactions to introduce the methyl groups at specific positions on the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure the production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted ethers and amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique tricyclic structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound may have potential applications as a biochemical probe or as a lead compound for drug discovery. Its structural features could interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its potential to interact with biological targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In industry, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one: can be compared with other tricyclic compounds such as:
Uniqueness
The uniqueness of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[93003,5]tetradeca-1(11),8,13-trien-2-one” lies in its specific stereochemistry and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one |
InChI |
InChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5+/t14-,15-/m0/s1 |
Clé InChI |
CVIVANCKIBYAOP-WSQYCBKMSA-N |
SMILES isomérique |
C/C/1=C\CC[C@]2([C@@H](O2)C(=O)C3=C(C1)OC=C3C)C |
SMILES canonique |
CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


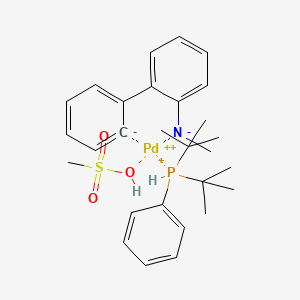

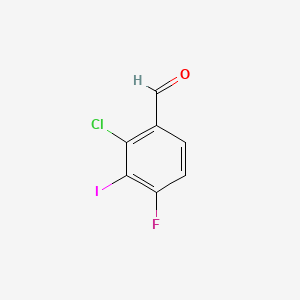
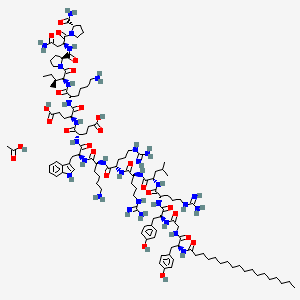
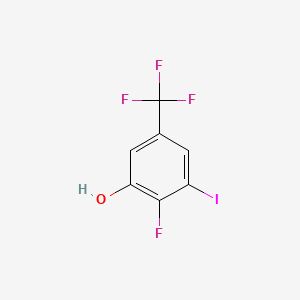
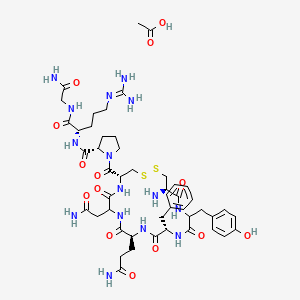


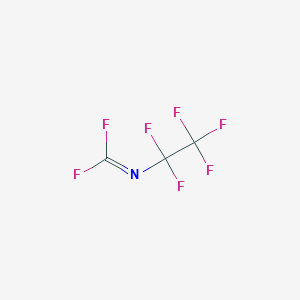
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14757329.png)
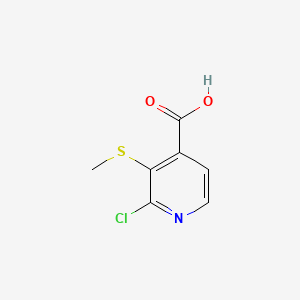

![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)

